Cas no 126372-87-0 (Ethanaminium,2-[[[2-(acetyloxy)-3-(docosyloxy)propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt)

Ethanaminium,2-[[[2-(acetyloxy)-3-(docosyloxy)propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt structure
126372-87-0 structure
Product Name:Ethanaminium,2-[[[2-(acetyloxy)-3-(docosyloxy)propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt
Numero CAS:126372-87-0
MF:C32H66NO7P
MW:607.842711925507
CID:158935
PubChem ID:130885
Update Time:2025-04-19

Ethanaminium,2-[[[2-(acetyloxy)-3-(docosyloxy)propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanaminium,2-[[[2-(acetyloxy)-3-(docosyloxy)propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt
    • (2-acetyloxy-3-docosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
    • 1-O-docosyl-2-O-acetylglycero-3-phosphocholine
    • Ethanaminium,2-[[[2-(acetyloxy)-3-(docosyloxy)propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,...
    • 1-Dagpc
    • 2-(acetyloxy)-3-(docosyloxy)propyl 2-(trimethylammonio)ethyl phosphate
    • 3,5,9-Trioxa-4-phosphahentriacontan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, hydroxide, inner salt, 4-oxide, (+-)-
    • DTXSID40925526
    • 2-(Acetyloxy)-3-(docosyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
    • PC O-22:0_2:0
    • 126372-87-0
    • Inchi: 1S/C32H66NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-37-29-32(40-31(2)34)30-39-41(35,36)38-28-26-33(3,4)5/h32H,6-30H2,1-5H3
    • Chiave InChI: VWHZXCKKLJTHOV-UHFFFAOYSA-N
    • Sorrisi: P(=O)([O-])(OCC(COCCCCCCCCCCCCCCCCCCCCCC)OC(C)=O)OCC[N+](C)(C)C

Proprietà calcolate

  • Massa esatta: 607.45798
  • Massa monoisotopica: 607.45769044g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 41
  • Conta legami ruotabili: 32
  • Complessità: 634
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 9.8
  • Superficie polare topologica: 94.1Ų

Proprietà sperimentali

  • PSA: 94.12
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd